molecular formula C7H10O2 B8730830 2-methylhex-4-ynoic Acid CAS No. 51577-97-0

2-methylhex-4-ynoic Acid

Cat. No. B8730830
CAS RN: 51577-97-0
M. Wt: 126.15 g/mol
InChI Key: YVZVHNPTRCHYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylhex-4-ynoic Acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methylhex-4-ynoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylhex-4-ynoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51577-97-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methylhex-4-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h6H,5H2,1-2H3,(H,8,9)

InChI Key

YVZVHNPTRCHYEY-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 20° C., 130 ml. of an approximately 1.3-molar butyllithium solution in hexane is added dropwise to a solution of 27.1 g. of diisopropylamine in 130 ml. of THF. At -20° to 0°, 6.6 ml. of propionic acid and 18 ml. of hexamethylphosphoric triamide are added dropwise to this mixture, and the latter is stirred for 35 minutes at room temperature, and then at 0° 11.6 g. of 1-bromo-2-butyne is added dropwise thereto. The mixture is then stirred for 2 hours at room temperature. Then, the reaction mixture is stirred into 300 ml. of 10% hydrochloric acid, extracted three times with a mixture of pentane/ether (1+1), the organic extract is washed neutral with water, dried with magnesium sulfate, and the solvent is removed by distillation. After distilling the remainder in a bulb tube at 12 torr and 114°, 7.8 g. of 2-methyl-4-hexynoic acid is obtained as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Diisopropylamine (26.0 g, 0.257 mmol, 3.1 eq) in 130 ml of tetrahydrofuran initially at -50° C. is treated dropwise with n-butyl-lithium (98.8 ml, 1.6M, 0.158 mol, 1.9 eq) over an 8 minute period while allowing the temperature to rise to -25° C. After 5 minutes longer at -20° C., the reaction mixture is treated dropwise with a mixture of hexamethylphosphoramide (17.8 g, 0.099 mol, 1.2 eq) and propionic acid (6.14 g, 0.083 mol, 1.0 eq) over a 7 minute period while the temperature rises to 0° C. Following addition the reaction mixture is warmed to room temperature and maintained there for 35 minutes. The contents are then cooled to 0° C. in an ice bath, treated dropwise over a 12 minute period with 1-bromo-2-butyne (11.0 g, 0.083 mol, 1.0 eq) in 8 ml of tetrahydrofuran. The temperature, which rises to 16° C. during addition, is allowed to warm to room temperature thereafter where it is maintained for 2 hours. The contents are carefully poured into 300 ml of 10% HCl with stirring (exothermic) followed by 500 ml of ether-pentane (1:1). The organic layer is separated and the aqueous phase extracted 2 more times with ether-pentane (1:1) giving 1800 ml of total extract volume. The combined extracts are washed with water 2×60 ml) and the combined organic extracts are dried over anhydrous sodium sulfate, magnesium sulfate and concentrated at reduced pressure to provide 11.1 g (over theory) of 2-methyl-4-hexynoic acid which is converted to the methyl ester by treatment with methyl iodide.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
98.8 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ether-pentane
Quantity
500 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.